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Enalaprilat Acyl Glucuronide

Cat. No.: B1155322
M. Wt: 524.52
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Enalapril (B1671234) and Enalaprilat (B1671235) Biotransformation Pathways

Enalapril is administered as an inactive prodrug, meaning it requires metabolic conversion in the body to become pharmacologically active. drugbank.comwikipedia.org Following oral administration, enalapril is absorbed and primarily transported to the liver. smpdb.caeur.nl There, it undergoes hydrolysis, a process mediated by the enzyme carboxylesterase 1 (CES1), which cleaves an ester group to form its active metabolite, enalaprilat. researchgate.net This biotransformation is crucial for the drug's therapeutic effect, as enalaprilat is the potent inhibitor of the angiotensin-converting enzyme (ACE). drugbank.comsmpdb.ca

The primary route of elimination for enalaprilat is through the kidneys, where it is excreted in the urine. drugbank.comfrontiersin.org This renal clearance is a two-part process involving glomerular filtration and active tubular secretion. eur.nlnih.gov The latter process is facilitated by specific transporter proteins located in the proximal tubules of the kidney, notably Organic Anion Transporter 3 (OAT3) and Organic Anion Transporter 4 (OAT4). nih.govnih.gov While the conversion to enalaprilat is the main metabolic step, further metabolism, including the formation of glucuronide conjugates, can occur. drugbank.com

Key Stages in Enalapril Biotransformation
ProcessMoleculePrimary Location/EnzymeOutcome
Activation (Hydrolysis)Enalapril (Prodrug)Liver (Carboxylesterase 1)Conversion to active Enalaprilat
EliminationEnalaprilatKidneyExcretion via filtration and tubular secretion (OAT3/OAT4)

Role of Glucuronidation as a Phase II Metabolic Pathway for Carboxylic Acid-Containing Compounds

Glucuronidation is a major Phase II metabolic reaction, one of the body's primary methods for detoxifying and eliminating foreign compounds (xenobiotics) and endogenous substances. frontiersin.org This pathway is particularly important for drugs that contain a carboxylic acid functional group, such as enalaprilat. nih.gov The process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). frontiersin.org

In this reaction, a glucuronic acid molecule is attached to the drug, forming a more water-soluble and larger conjugate called a glucuronide. nih.gov This increased polarity facilitates the excretion of the metabolite from the body, typically via urine or bile. nih.gov For carboxylic acids, this results in the formation of a specific type of conjugate known as an acyl glucuronide. nih.gov Several UGT isoforms, including UGT1A3, UGT1A9, and UGT2B7, are known to be involved in the glucuronidation of carboxylic acid-containing compounds. nih.govacs.org

Distinctive Characteristics and Research Challenges Associated with Acyl Glucuronides

Acyl glucuronides are a unique class of metabolites that present distinct challenges for researchers. Unlike many other Phase II conjugates that are generally inert, acyl glucuronides are chemically reactive. jst.go.jpresearchgate.net This reactivity stems from the ester linkage formed between the drug and glucuronic acid.

A key characteristic of acyl glucuronides is their propensity to undergo intramolecular rearrangement, a process known as acyl migration . nih.govjst.go.jp Under physiological conditions, the acyl group (the drug molecule) can move from its initial attachment point on the glucuronic acid ring to other positions. nih.govrsc.org This isomerization can lead to the formation of multiple, structurally different isomers.

Furthermore, the electrophilic nature of the carbonyl carbon in the ester linkage makes acyl glucuronides susceptible to nucleophilic attack. This can lead to the covalent binding of the metabolite to endogenous macromolecules, such as proteins. jst.go.jpresearchgate.net This irreversible binding has been a subject of extensive research as a potential mechanism underlying idiosyncratic drug toxicities. researchgate.net

These characteristics create significant bioanalytical challenges . The inherent instability of acyl glucuronides in biological samples (like blood or plasma) can lead to their degradation back to the parent drug (aglycone) or rearrangement into various isomers during sample collection, storage, and analysis. nih.govresearchgate.net This makes the accurate quantification of the acyl glucuronide itself, as well as the parent drug, difficult. nih.govresearchgate.net Specialized and carefully planned analytical methods, often involving immediate sample stabilization and advanced liquid chromatography-mass spectrometry (LC-MS) techniques, are required to obtain reliable data. nih.govacs.org

Characteristics and Research Challenges of Acyl Glucuronides
CharacteristicDescriptionResearch Challenge
Chemical ReactivityThe ester linkage is susceptible to nucleophilic attack.Potential for covalent binding to proteins, a hypothesized link to toxicity. jst.go.jpresearchgate.net
Acyl MigrationThe drug moiety can move to different positions on the glucuronic acid ring.Formation of multiple isomers complicates analysis and understanding of biological activity. nih.gov
Analytical InstabilityProne to hydrolysis and rearrangement in biological matrices.Requires special sample handling and advanced analytical techniques (e.g., LC-MS) for accurate measurement. nih.govresearchgate.netresearchgate.net

Scope and Academic Relevance of Enalaprilat Acyl Glucuronide Investigations

The investigation of this compound is academically relevant for several key reasons. Firstly, it contributes to a more complete understanding of the metabolic fate of enalapril, a globally significant therapeutic agent. By characterizing all major metabolites, researchers can build a comprehensive picture of the drug's disposition.

Secondly, the study of this compound is critical for investigating potential drug-drug interactions (DDIs). Research has shown that other drugs and their metabolites can inhibit the transporters responsible for enalaprilat's elimination, such as OAT3. nih.gov For example, febuxostat (B1672324) and its own acyl glucuronide metabolite have been identified as potent inhibitors of OAT3, and this interaction was studied in the context of enalaprilat uptake. nih.govresearchgate.net Understanding how this compound itself might interact with drug transporters or metabolic enzymes is a crucial area of research to predict and prevent adverse clinical outcomes. mdpi.com

Finally, given the known reactivity of acyl glucuronides as a class, studying the specific properties of this compound is important from a drug safety perspective. nih.govnih.gov Research into its stability, rate of acyl migration, and potential for covalent binding aligns with modern approaches to drug development, which emphasize the early identification and risk assessment of reactive metabolites. nih.govacs.org Such investigations help to evaluate whether this specific metabolite could, under certain conditions, contribute to unforeseen biological effects.

Properties

Molecular Formula

C₂₄H₃₂N₂O₁₁

Molecular Weight

524.52

Synonyms

(2S,3S,4S,5R,6S)-6-(((S)-1-((S)-2-(((S)-1-Carboxy-3-phenylpropyl)amino)propanoyl)pyrrolidine-2-carbonyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid

Origin of Product

United States

Enzymatic Formation and Biosynthesis of Enalaprilat Acyl Glucuronide

Identification and Characterization of Uridine Diphosphate-Glucuronosyltransferase (UGT) Isoforms Catalyzing Enalaprilat (B1671235) Glucuronidation

The conversion of enalaprilat to its acyl glucuronide metabolite is facilitated by specific isoforms of the UGT enzyme family. These enzymes are pivotal in the Phase II metabolism of a vast array of xenobiotics and endogenous compounds, rendering them more water-soluble and facilitating their excretion.

Substrate Specificity and Reaction Kinetics of Responsible UGTs

While direct studies identifying the specific UGT isoforms responsible for enalaprilat glucuronidation are not extensively available, inferences can be drawn from the substrate specificities of known UGTs. The UGT2B7 isoform is particularly recognized for its role in the glucuronidation of compounds containing carboxylic acid moieties, a key structural feature of enalaprilat. Therefore, it is highly probable that UGT2B7 plays a significant role in the formation of Enalaprilat Acyl Glucuronide.

The reaction kinetics of this enzymatic process, defined by the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), are crucial for understanding the efficiency and capacity of enalaprilat glucuronidation. However, specific kinetic data for the glucuronidation of enalaprilat by any UGT isoform are not readily found in published research. For illustrative purposes, the following table presents hypothetical kinetic parameters, which would typically be determined through in vitro experiments using human liver microsomes or recombinant UGT enzymes.

Hypothetical Reaction Kinetics of Enalaprilat Glucuronidation

UGT Isoform Substrate (Enalaprilat) Concentration (µM) Reaction Velocity (pmol/min/mg protein) Km (µM) Vmax (pmol/min/mg protein)
Recombinant UGT2B7 10 50 150 500
Recombinant UGT2B7 50 167 150 500
Recombinant UGT2B7 100 250 150 500
Recombinant UGT2B7 200 333 150 500
Recombinant UGT2B7 500 417 150 500

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental data is required for accurate kinetic parameters.

Mechanistic Aspects of Acyl Glucuronide Conjugation

The formation of an acyl glucuronide involves a nucleophilic attack by the carboxylate group of enalaprilat on the C1 position of the glucuronic acid moiety of the cofactor, uridine diphosphate glucuronic acid (UDPGA). This reaction results in the formation of a β-1-O-acyl glucuronide, an ester linkage that is characteristic of this class of metabolites. The reaction is understood to proceed via a sequential ordered Bi-Bi mechanism, where the UDPGA cofactor binds to the enzyme first, followed by the aglycone substrate (enalaprilat).

Cellular and Subcellular Distribution of Glucuronidation Enzymes and Cofactors

The enzymatic machinery responsible for the formation of this compound is primarily located within the endoplasmic reticulum (ER) of various tissues. The liver is the principal site of drug metabolism, and hepatocytes contain high concentrations of UGT enzymes embedded in their ER membranes. In addition to the liver, UGTs are also expressed in other tissues, including the kidney, gastrointestinal tract, and brain.

Within the cell, UGTs are integral membrane proteins of the ER, with their catalytic domain facing the lumen of the ER. This specific subcellular localization is crucial for their function, as it allows them to access both lipophilic substrates that partition into the ER membrane and the water-soluble UDPGA cofactor, which is synthesized in the cytoplasm and transported into the ER lumen. Recent studies have also identified the presence of certain UGT isoforms, including UGT2B7, in the nuclear envelope, suggesting a potential role in the metabolism of nuclear signaling molecules.

Cellular and Subcellular Localization of Key Components in Enalaprilat Glucuronidation

Component Primary Cellular Location Primary Subcellular Location
UGT Enzymes (e.g., UGT2B7) Hepatocytes, Renal tubular cells, Intestinal epithelial cells Endoplasmic Reticulum, Nuclear Envelope
UDPGA (Cofactor) All cells capable of glucuronidation Cytosol (synthesis), ER Lumen (utilization)

Factors Influencing the Formation Rate of this compound

The rate of this compound formation in vivo can be influenced by a variety of physiological, genetic, and environmental factors. These factors can affect the expression and activity of the responsible UGT enzymes, as well as the availability of the substrate and cofactor.

Genetic Polymorphisms: Variations in the genes encoding UGT enzymes can lead to inter-individual differences in metabolic capacity. Polymorphisms in the UGT2B7 gene, for instance, have been shown to alter the glucuronidation rates of various substrates, and it is plausible that such genetic variations could impact the formation of this compound.

Enzyme Induction and Inhibition: Co-administration of other drugs or exposure to certain environmental chemicals can either induce or inhibit the activity of UGT enzymes. Inducers can increase the rate of glucuronidation, potentially leading to lower systemic exposure to enalaprilat, while inhibitors can decrease the rate, which may result in higher concentrations of the active drug.

Disease States: Pathological conditions, particularly those affecting the liver or kidneys, can significantly alter drug metabolism. Liver diseases such as cirrhosis or hepatitis can impair the function of UGT enzymes, leading to reduced glucuronidation.

Age and Development: The expression and activity of UGT enzymes can vary with age. Neonates, for example, have lower glucuronidation capacity compared to adults.

Cofactor Availability: The intracellular concentration of UDPGA can be a rate-limiting factor for glucuronidation, especially under conditions of high metabolic demand or in certain disease states that affect UDPGA synthesis.

Chemical Reactivity and Isomerization Pathways of Enalaprilat Acyl Glucuronide

Spontaneous Acyl Migration and Isomer Formation

A defining characteristic of acyl glucuronides is their propensity to undergo spontaneous, pH-dependent intramolecular acyl migration. This non-enzymatic reaction involves the transfer of the enalaprilat (B1671235) acyl group from the C-1 hydroxyl group of the glucuronic acid moiety to the adjacent C-2, C-3, and C-4 hydroxyl groups.

Elucidation of 2-, 3-, and 4-O-Acyl Isomers of Enalaprilat Acyl Glucuronide

Isomer NamePosition of Enalaprilat Acyl Group
1-β-O-Acyl GlucuronideC-1
2-O-Acyl GlucuronideC-2
3-O-Acyl GlucuronideC-3
4-O-Acyl GlucuronideC-4

Kinetic and Thermodynamic Aspects of Isomerization at Physiological Conditions

The isomerization of this compound at physiological pH (around 7.4) and temperature is expected to be a dynamic process leading to an equilibrium mixture of the 1-β-O-acyl isomer and its 2-, 3-, and 4-O-acyl positional isomers. The rates of these migration reactions are influenced by the steric and electronic properties of the aglycone (enalaprilat). For other acyl glucuronides, the half-life of the parent 1-β-O-acyl isomer can range from minutes to hours under physiological conditions. The thermodynamic stability of the different isomers can vary, often favoring the formation of the less sterically hindered isomers. Specific kinetic and thermodynamic data for the isomerization of this compound are not available in the published literature.

Hydrolytic Stability and Degradation Pathways

In addition to acyl migration, this compound is susceptible to hydrolysis, which cleaves the ester bond to release enalaprilat and glucuronic acid. This degradation pathway can occur both chemically and enzymatically, mediated by esterases or β-glucuronidases. The hydrolytic stability of acyl glucuronides is pH-dependent, with increased rates of hydrolysis at alkaline pH. The rate of hydrolysis is also influenced by the chemical structure of the aglycone. The stability of enalaprilat itself in plasma has been studied for analytical purposes, but specific data on the hydrolysis rate of its acyl glucuronide metabolite under physiological conditions is lacking. nih.govresearchgate.net

Mechanisms of Covalent Adduct Formation with Proteins and Other Biological Nucleophiles

The chemical reactivity of this compound, particularly after isomerization, makes it capable of forming covalent adducts with proteins and other endogenous nucleophiles. This process is of toxicological interest as it can lead to altered protein function and potentially trigger immune responses.

Non-Enzymatic Transacylation Reactions

The ester linkage in this compound is electrophilic and can react with nucleophilic residues on proteins, such as the lysine (B10760008) and cysteine side chains. This non-enzymatic transacylation reaction results in the covalent attachment of the enalaprilat moiety to the protein, releasing glucuronic acid. Human serum albumin is a common target for this type of modification due to its high concentration in plasma and the presence of numerous nucleophilic residues.

Influence of Acyl Migration on Reactivity Profiles

Acyl migration significantly influences the reactivity of this compound towards proteins. The positional isomers (2-, 3-, and 4-O-acyl) can also act as acylating agents. Furthermore, the rearrangement can expose the anomeric carbon of the glucuronic acid moiety, allowing it to react with protein nucleophiles (e.g., lysine residues) via a Schiff base (imine) formation, leading to glycation adducts. This means that both the enalaprilat moiety and the glucuronic acid sugar can become covalently attached to the protein. While mass spectrometric methods have been used to characterize such adducts for other drugs like diclofenac, specific studies on the protein adducts of this compound have not been reported. nih.gov

Advanced Analytical Methodologies for Enalaprilat Acyl Glucuronide

Challenges in Bioanalytical Quantification of Labile Acyl Glucuronides and Their Isomers

The bioanalysis of Enalaprilat (B1671235) Acyl Glucuronide, like other acyl glucuronides (AGs), is complicated by the compound's intrinsic chemical reactivity. These metabolites are known to be unstable in biological matrices, which can compromise the accuracy of their quantification. google.comresearchgate.net The primary challenges stem from two chemical processes: hydrolysis and intramolecular acyl migration.

Hydrolysis: The ester linkage in the acyl glucuronide is susceptible to hydrolysis, which can occur both chemically and enzymatically. This process cleaves the glucuronic acid moiety, converting the metabolite back to its parent aglycone, enalaprilat. researchgate.netnih.gov This back-conversion can lead to an overestimation of the parent drug's concentration and an underestimation of the metabolite's true levels. nih.gov To minimize this degradation, it is critical to stabilize biological samples immediately after collection, typically by acidification and maintaining low temperatures. nih.gov

Intramolecular Acyl Migration: Enalaprilat Acyl Glucuronide can undergo a pH-dependent intramolecular rearrangement known as acyl migration. google.comcurrentseparations.com In this process, the enalaprilat acyl group moves from its initial C-1 position on the glucuronic acid ring to the C-2, C-3, or C-4 positions. currentseparations.com This results in the formation of several positional isomers (e.g., 2-O, 3-O, and 4-O-acyl isomers). These isomers have the same molecular weight and often exhibit similar mass spectrometric fragmentation patterns, making their individual quantification impossible without effective chromatographic separation. currentseparations.comnih.gov The rate of this migration is influenced by pH and temperature, further complicating consistent and accurate measurement.

These stability issues necessitate carefully planned analytical experiments and the development of robust methods to ensure that the measured concentrations of this compound and its parent drug, enalaprilat, accurately reflect their in vivo levels.

Chromatographic Separation Techniques

Given the challenges posed by acyl migration, chromatographic separation is an indispensable step for the accurate analysis of this compound and its isomers. High-Performance Liquid Chromatography (HPLC) is the predominant technique employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for Isomer Resolution

The primary goal of the HPLC method is to achieve baseline separation of the 1-O-β-acyl glucuronide from its positional isomers and the parent aglycone, enalaprilat. nih.gov Without this resolution, co-elution would make it impossible to distinguish and accurately quantify each distinct chemical entity, as their similar structures often lead to identical responses in mass spectrometry detectors. currentseparations.comnih.gov A gradient elution mode is typically required to achieve a complete separation of all acyl glucuronide isomers due to their similar polarities. currentseparations.com

Optimization of Stationary Phases and Mobile Phases for Specificity and Sensitivity

The successful separation of these closely related compounds is highly dependent on the careful selection and optimization of the HPLC column (stationary phase) and the solvent system (mobile phase).

Stationary Phases: Reversed-phase columns, particularly those with a C18 stationary phase, are most commonly used for the separation of acyl glucuronides. nih.govnih.gov Specific examples used in the analysis of enalapril (B1671234), enalaprilat, and other acyl glucuronides include Hypersil BDS and Phenomenex Luna C18 columns. nih.govcurrentseparations.com The choice of column can influence selectivity, and different brands or particle sizes may be tested to optimize isomer resolution.

Mobile Phases: The mobile phase typically consists of an aqueous component and an organic modifier, such as acetonitrile (B52724) or methanol. nih.govcurrentseparations.com To improve peak shape and control the ionization state of the analytes, the aqueous phase is usually acidified. Common additives include formic acid, acetic acid, or an ammonium (B1175870) acetate (B1210297) buffer. nih.govcurrentseparations.com The pH of the mobile phase is a critical parameter that can significantly affect the retention times and resolution of the isomers. nih.gov Optimization involves adjusting the organic modifier's gradient profile, the buffer concentration, and the pH to maximize separation.

An example of a generic mobile phase system for separating acyl glucuronide isomers involves a gradient of acetonitrile in an aqueous solution of 10 mM ammonium acetate with 0.5% acetic acid. currentseparations.com However, the specific gradient profile must be optimized for each unique analyte to achieve the desired separation. currentseparations.com

Table 1: Typical HPLC Parameters for Acyl Glucuronide Isomer Separation
ParameterTypical ConditionPurpose
Stationary PhaseReversed-Phase C18 (e.g., Hypersil, Phenomenex Luna)Provides hydrophobic retention mechanism suitable for these analytes.
Mobile Phase AAqueous buffer (e.g., 10 mM Ammonium Acetate, 0.1% Formic Acid)Controls pH, improves peak shape, and facilitates ionization.
Mobile Phase BOrganic Solvent (e.g., Acetonitrile, Methanol)Elutes analytes from the column.
Elution ModeGradientNecessary to resolve isomers with similar polarities and the parent aglycone within a reasonable run time.
Flow Rate0.5 - 1.0 mL/minOptimized for column dimensions and particle size to ensure efficient separation.
Column TemperatureAmbient to 40°CControls viscosity and can affect retention and selectivity.

Mass Spectrometry (MS) Approaches for Detection and Structural Characterization

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the definitive technique for the sensitive detection and structural confirmation of this compound.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Precursor and Product Ion Analysis

Electrospray ionization (ESI) is the preferred ionization source for these analytes as it is a soft ionization technique suitable for polar, non-volatile molecules. Analysis is typically performed in positive ionization mode, which generates the protonated molecule [M+H]⁺. nih.gov This ion is selected in the first quadrupole of a tandem mass spectrometer and is referred to as the precursor ion.

For this compound (molecular formula C₂₆H₃₆N₂O₁₁), the monoisotopic mass is approximately 524.3 Da. Therefore, the expected precursor ion [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 525.3.

In the collision cell of the mass spectrometer, the precursor ion is fragmented to produce characteristic product ions (or daughter ions). By monitoring a specific transition from a precursor ion to a product ion (a technique known as Multiple Reaction Monitoring or MRM), analysts can achieve high selectivity and sensitivity for quantification. nih.gov

Fragmentation Patterns and Diagnostic Ions for this compound and Its Isomers

The fragmentation of acyl glucuronides in tandem MS follows predictable pathways. The most common and abundant fragmentation involves the neutral loss of the glucuronic acid moiety (C₆H₈O₆, 176.0 Da). uab.edu

For this compound, this fragmentation pathway would produce a product ion corresponding to the protonated parent drug, enalaprilat. The precursor ion for enalaprilat is m/z 349.1. nih.gov Therefore, the primary and most intense MRM transition expected for the quantification of this compound would be m/z 525.3 → 349.1 .

Another diagnostic ion that can be observed, particularly in negative ionization mode, corresponds to the deprotonated glucuronic acid moiety at m/z 193. currentseparations.com In positive mode, fragments of the aglycone itself can also be monitored for confirmation. For enalaprilat (precursor m/z 349.1), a known major product ion is m/z 206.1. nih.gov Thus, a secondary transition of m/z 525.3 → 206.1 could potentially be used for confirmation.

A critical point is that the different positional isomers of this compound are expected to show very similar, if not identical, fragmentation patterns because the fragmentation primarily occurs at the labile ester bond. currentseparations.comnih.gov This reinforces the necessity of chromatographic separation prior to MS detection for unambiguous isomer identification and quantification.

Table 2: Expected ESI-MS/MS Parameters and Ions for this compound
AnalyteIon ModePrecursor Ion [M+H]⁺ (m/z)Primary Product Ion (m/z)Fragmentation PathwayConfirmatory Product Ion (m/z)
This compoundPositive~525.3349.1Neutral loss of glucuronic acid (176 Da)206.1
Enalaprilat (Aglycone)Positive349.1206.1Fragmentation of the enalaprilat structure-

Strategies for Sample Handling and Stabilization to Prevent Ex Vivo Degradation and Isomerization

This compound, like other 1-O-β-acyl glucuronides, is susceptible to ex vivo degradation through two primary pathways: hydrolysis back to the parent aglycone (enalaprilat) and intramolecular acyl migration (isomerization) to form more stable C-2, C-3, and C-4 positional isomers. These degradation pathways can lead to an underestimation of the acyl glucuronide concentration and an overestimation of the parent drug, thereby compromising the accuracy of pharmacokinetic and toxicokinetic data. Therefore, stringent sample handling and stabilization procedures are imperative.

The stability of acyl glucuronides is significantly influenced by pH and temperature. At physiological pH (7.4) and ambient temperature, these compounds are notoriously unstable. The degradation process involves the nucleophilic attack of the ester carbonyl group, leading to either cleavage of the ester bond (hydrolysis) or migration of the acyl group to adjacent hydroxyl groups on the glucuronic acid moiety (isomerization).

Key stabilization strategies include:

Immediate Cooling: Blood and plasma samples should be immediately cooled to 4°C upon collection to slow down the rate of both enzymatic and chemical degradation.

Acidification: Prompt acidification of the biological matrix to a pH between 3 and 5 is a critical step. Lowering the pH significantly reduces the rate of both hydrolysis and acyl migration. Citrate or phosphate (B84403) buffers are commonly used for this purpose.

Rapid Processing and Freezing: Samples should be processed as quickly as possible. After collection and stabilization, they should be stored at ultra-low temperatures (-70°C or lower) to minimize degradation during long-term storage.

Use of Enzyme Inhibitors: In some cases, the addition of esterase inhibitors can be beneficial to prevent enzymatic hydrolysis, although chemical degradation is often the more significant concern for acyl glucuronides.

Table 1: Representative Stability of a Model Acyl Glucuronide in Human Plasma at Different pH and Temperature Conditions

pHTemperature (°C)Half-life (hours)Degradation Products
7.437< 1Parent Drug, Positional Isomers
7.448 - 12Parent Drug, Positional Isomers
5.04> 48Minimal Degradation
4.04> 72Negligible Degradation

Note: This table presents illustrative data based on the known behavior of acyl glucuronides. The exact half-life for this compound may vary.

Application of Isotope-Labeled Standards in Quantitative Analysis and Mechanistic Studies

The use of stable isotope-labeled (SIL) internal standards is the gold standard in quantitative bioanalysis using mass spectrometry-based methods like LC-MS/MS. A SIL internal standard is a version of the analyte in which one or more atoms have been replaced by their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).

In the quantitative analysis of this compound, a SIL internal standard offers several advantages:

Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer's ion source, leading to inaccurate quantification. As the SIL internal standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects. By calculating the ratio of the analyte response to the internal standard response, these effects can be effectively normalized.

Compensation for Sample Variability: The SIL internal standard is added to the sample at the earliest stage of processing. This allows it to compensate for any variability or loss of analyte during sample extraction, handling, and analysis.

Improved Accuracy and Precision: By accounting for variations in matrix effects and sample processing, SIL internal standards significantly improve the accuracy and precision of the quantitative results.

For the analysis of this compound, an ideal internal standard would be this compound labeled with stable isotopes (e.g., Enalaprilat-d5 Acyl Glucuronide). While custom synthesis of such a standard is possible, commercially available labeled precursors like Enalaprilat-d5 can also be utilized in certain analytical strategies.

Table 2: Common Stable Isotopes Used in Drug Metabolism Studies

IsotopeNatural Abundance (%)Application
Deuterium (²H)0.015Most common for labeling, cost-effective
Carbon-13 (¹³C)1.1Less common than ²H, provides greater mass shift
Nitrogen-15 (¹⁵N)0.37Used for nitrogen-containing compounds

Mechanistic Studies:

Stable isotope-labeled compounds are also invaluable tools in mechanistic studies of drug metabolism. In the context of enalapril, stable isotopes can be used to:

Trace Metabolic Pathways: By administering a labeled version of enalapril, researchers can track the formation and fate of its metabolites, including this compound. This can help elucidate the enzymes involved in its formation and further metabolism.

Investigate Bioactivation: Acyl glucuronides are known to be reactive metabolites that can covalently bind to proteins. By using labeled this compound, it is possible to identify and characterize any protein adducts formed, providing insights into potential mechanisms of toxicity.

Study Isomerization Mechanisms: The process of acyl migration can be investigated in detail using specifically labeled glucuronide conjugates, helping to understand the intramolecular rearrangement process.

Disposition and Transport Mechanisms of Enalaprilat Acyl Glucuronide Non Clinical Focus

In Vitro Transport Studies of Acyl Glucuronides in Cellular Models

Organic Anion Transporters (OATs) are a family of membrane proteins primarily expressed in the kidney and liver, playing a significant role in the elimination of a wide range of endogenous and exogenous organic anions.

Research has identified the human organic anion transporter 3 (OAT3) as an important transporter for the uptake of enalaprilat (B1671235). nih.gov Studies using HEK293 cells stably transfected with human uptake transporters have shown that OAT3 mediates the uptake of enalaprilat. nih.gov The affinity of enalaprilat for OAT3 has been determined, with a reported Km value of 640 µM. nih.gov This interaction is significant as OAT3 is highly expressed in the kidney, which is the primary route of elimination for enalaprilat. nih.govdrugbank.com The involvement of OAT3 in the renal clearance of enalaprilat is further supported by in vivo studies where the administration of probenecid, a potent OAT inhibitor, led to a significant increase in enalaprilat plasma concentrations and a decrease in its clearance. nih.gov

Given that acyl glucuronides are organic anions, it is plausible that enalaprilat acyl glucuronide would also be a substrate for OATs. For instance, steviol acyl glucuronide is a known substrate for OAT3. nih.govmdpi.com Therefore, OAT3 could potentially mediate the uptake of this compound from the blood into renal proximal tubule cells, initiating its urinary excretion.

Table 1: In Vitro Interaction of Enalaprilat with OAT3

CompoundTransporterCellular ModelKinetic ParameterValue
EnalaprilatOAT3HEK293 cellsKm640 µM nih.gov

This table summarizes the kinetic parameter for the interaction of enalaprilat with OAT3 based on available in vitro data.

ATP-binding cassette (ABC) transporters are a superfamily of efflux transporters that actively pump substrates across cellular membranes, playing a crucial role in drug disposition and detoxification. Several members of this family, including Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP), are known to transport glucuronide conjugates.

Studies have implicated MRPs in the transport of enalapril (B1671234) and enalaprilat. Specifically, Multidrug Resistance-Associated Protein 2 (MRP2) has been shown to be involved in the biliary excretion of enalapril. researchgate.netnih.gov In Eisai hyperbilirubinemic rats, which lack functional Mrp2, the biliary clearance of both enalapril and enalaprilat was significantly reduced. nih.gov Furthermore, in vitro studies using double-transfected Madin-Darby canine kidney (MDCK) II cells showed that MRP2 facilitates the canalicular flux of enalapril. nih.gov

Multidrug Resistance-Associated Protein 4 (MRP4) has been identified as a transporter for the basolateral efflux of enalaprilat from hepatocytes into the systemic circulation. nih.govresearchgate.net However, one study using a vesicular transport assay was unable to demonstrate enalaprilat transport by MRP2, MRP4, BCRP, or P-glycoprotein (P-gp). eur.nl

Considering that MRP2 and other MRP family members are well-known transporters of glucuronide conjugates, it is highly probable that this compound is a substrate for these transporters. nih.gov The transport of other acyl glucuronides by these proteins supports this hypothesis. The involvement of BCRP in the transport of enalaprilat has not been clearly established, with one study reporting no transport in a vesicular assay. eur.nl

Table 2: Investigated Interactions of Enalaprilat with ABC Transporters

CompoundTransporterCellular/Vesicular ModelObservation
EnalaprilMRP2EHBR, MDCK II cellsInvolved in biliary excretion researchgate.netnih.gov
EnalaprilatMRP4-Involved in basolateral efflux from hepatocytes nih.govresearchgate.net
EnalaprilatMRP2, MRP4, BCRP, P-gpVesicular assayNo transport observed eur.nl

This table summarizes the findings from studies investigating the interaction of enalaprilat with various ABC transporters.

The available data suggests a coordinated action of uptake and efflux transporters in the liver and kidneys to handle enalapril and its metabolites.

In the liver, enalapril is taken up from the blood into hepatocytes. Following its conversion to enalaprilat, MRP4 is thought to mediate its efflux back into the sinusoidal blood. nih.govresearchgate.net Untransformed enalapril can be excreted into the bile via MRP2. researchgate.net

For this compound, a similar two-step process of uptake and efflux in both the liver and kidneys is expected. In the liver, it could be taken up by OATs, and then effluxed into bile by MRP2 or back into the blood by other MRPs. In the kidney, OAT3 could mediate its uptake into proximal tubule cells, followed by apical efflux into the urine, likely mediated by transporters such as MRP2 or MRP4, which are known to be expressed on the apical membrane of renal tubules.

Non-Clinical In Vivo Pharmacokinetic Disposition in Preclinical Species

Following oral administration, enalapril is absorbed and then hydrolyzed, primarily in the liver, to its active metabolite, enalaprilat. drugbank.com This conversion is a critical step in the drug's activation.

The primary route of elimination for both enalapril and enalaprilat is renal excretion. drugbank.comdrugbank.com In rats, a significant portion of an administered dose of enalapril is recovered in the urine as both enalapril and enalaprilat. nih.gov The renal elimination of enalaprilat involves both glomerular filtration and active tubular secretion. nih.gov

While the formation of this compound is a known metabolic pathway, specific studies detailing its formation and elimination pathways in preclinical species are scarce. It is presumed to be formed from enalaprilat, likely in the liver and potentially in the kidneys, through glucuronidation. Its elimination would be expected to occur primarily via renal and/or biliary excretion, consistent with the clearance pathways of other acyl glucuronides.

In preclinical species such as rats and horses, the pharmacokinetics of enalapril and enalaprilat have been characterized. Following intravenous administration in horses, the elimination half-lives of enalapril and enalaprilat were reported to be 0.67 and 2.76 hours, respectively. nih.govresearchgate.net

In isolated perfused rat kidney studies, the renal extraction ratio of preformed enalaprilat was found to be approximately 0.07. nih.gov The elimination of enalaprilat is biphasic, with an initial phase reflecting renal filtration and a prolonged terminal phase. nih.gov

Specific data on the distribution and clearance kinetics of this compound in preclinical models is not well-documented. However, based on the properties of acyl glucuronides, it would be expected to have a distribution profile influenced by its polarity and its interactions with transporters. Its clearance would be dependent on the efficiency of its formation and subsequent elimination by renal and hepatic transport systems. The accumulation of enalaprilat is observed in cases of renal impairment, highlighting the importance of renal function in its clearance. nih.govnih.gov A similar dependence on renal function would be anticipated for its acyl glucuronide metabolite.

Comparative Disposition Studies with Parent Compounds and Other Metabolites

The disposition of this compound is intrinsically linked to the metabolism and excretion of its precursors, enalapril and enalaprilat. Enalapril, a prodrug, undergoes hydrolysis primarily in the liver to form the pharmacologically active metabolite, enalaprilat. wikipedia.org Subsequently, enalaprilat can be conjugated with glucuronic acid to form this compound.

The primary route of elimination for both enalapril and enalaprilat is renal excretion. drugbank.comfda.govdrugbank.com Following oral administration of enalapril, approximately 61% of the dose is recovered in the urine as both enalapril and enalaprilat, with about 33% found in the feces. drugbank.com For enalaprilat administered intravenously, over 90% is excreted unchanged in the urine. drugbank.comnih.gov

The formation of this compound represents a minor metabolic pathway for enalaprilat. Acyl glucuronides, as a class of metabolites, are known to be transported by various carrier-mediated systems, including Organic Anion Transporters (OATs), Organic Anion Transporting Polypeptides (OATPs), and Multidrug Resistance-Associated Proteins (MRPs). frontiersin.org These transporters are crucial for the hepatic and renal secretion of numerous drugs and their metabolites.

Due to their hydrophilic nature, acyl glucuronides generally have limited passive diffusion across cell membranes and rely on these transporters for their disposition. nih.gov It is plausible that this compound is a substrate for these transporters, which would facilitate its excretion into urine and bile. The reactivity of acyl glucuronides can also lead to hydrolysis back to the parent compound, enalaprilat, which can then re-enter circulation or be eliminated. nih.gov

Below is a comparative table summarizing the key disposition parameters of enalapril, enalaprilat, and the inferred characteristics of this compound.

Table 1: Comparative Disposition of Enalapril, Enalaprilat, and this compound

ParameterEnalaprilEnalaprilatThis compound (Inferred)
Primary Role ProdrugActive MetaboliteMetabolite
Metabolism Hydrolyzed to enalaprilat Can be conjugated to form this compoundCan be hydrolyzed back to enalaprilat nih.gov
Primary Route of Elimination Renal drugbank.comfda.govRenal drugbank.comnih.govLikely Renal and Biliary
Urinary Excretion (% of dose) ~61% (as enalapril and enalaprilat) drugbank.com>90% (as unchanged drug) drugbank.comNot specifically quantified, but expected to be a minor component
Fecal Excretion (% of dose) ~33% drugbank.comMinimalNot specifically quantified
Involvement of Transporters OATP1B1 for hepatic uptake nih.govSubstrate for renal transporters nih.govLikely substrate for OATs, OATPs, and MRPs frontiersin.org

Broader Academic Implications and Future Research Directions for Acyl Glucuronides

Comparative Analysis of Enalaprilat (B1671235) Acyl Glucuronide with Other Carboxylic Acid Acyl Glucuronides

Acyl glucuronides are not a homogenous group; their stability and reactivity are highly dependent on the structure of the parent carboxylic acid (the aglycone). nih.gov Comparing the predicted properties of enalaprilat acyl glucuronide with other well-studied acyl glucuronides provides insight into the structure-reactivity relationships that govern their behavior.

Structure-Reactivity Relationships and Predictability of Acyl Glucuronide Properties

The reactivity of an acyl glucuronide is primarily dictated by the electrophilicity of its ester carbonyl group and the steric hindrance around it. nih.govresearchgate.net This reactivity manifests as two main non-enzymatic reactions: hydrolysis back to the parent acid and intramolecular acyl migration, where the acyl group shifts from its initial 1-β-O position to other hydroxyl groups on the glucuronic acid ring. researchgate.netnih.gov The rate of these degradation reactions is a key indicator of the metabolite's potential to covalently bind to proteins. rsc.org

Electronic Effects: Electron-withdrawing groups on the aglycone increase the electrophilicity of the carbonyl carbon, making the acyl glucuronide more susceptible to nucleophilic attack and thus more reactive. researchgate.net

Steric Effects: Bulky substituents near the carboxylic acid group can sterically hinder the approach of nucleophiles, including the hydroxyl groups of the glucuronic acid moiety itself, thereby slowing the rate of acyl migration and increasing the metabolite's half-life. nih.govresearchgate.net

Enalaprilat, being a dicarboxylic acid, presents a unique structure. Its reactivity would be influenced by the electronic properties of its proline and phenylethyl moieties. Compared to simple aryl-acetic acids, which are recognized as a structural alert, the more complex and sterically hindered structure of enalaprilat might confer greater stability to its acyl glucuronide conjugate. drughunter.com

Predicting the reactivity of these metabolites without synthesizing them is a major goal in drug discovery. nih.gov Quantitative structure-property relationship (QSPR) models have been developed that use molecular features like ring complexity, electronegativity, and dipole moment to predict the degradation half-life of an acyl glucuronide. nih.gov Such in silico models allow for the early-stage ranking of new drug candidates based on the predicted reactivity of their potential metabolites. nih.gov

Table 1: Predicted Influence of Aglycone Structure on Acyl Glucuronide (AG) Reactivity
Aglycone ClassExampleKey Structural FeaturesPredicted AG ReactivityPrimary Influencing Factor
Aryl-acetic AcidsDiclofenacα-unsubstituted aryl acetic acidHighElectronic effects, low steric hindrance
α-Alkyl Aryl-acetic AcidsIbuprofenα-methyl substitutionModerateIncreased steric hindrance compared to aryl-acetic acids
Benzoic AcidsDiflunisalAromatic ring structureVariable (substituent-dependent)Electronic effects of ring substituents
Dicarboxylic AcidsEnalaprilatTwo carboxyl groups, complex aliphatic/heterocyclic structurePredicted Low to ModerateHigh steric hindrance, complex electronic environment

Inter-species Differences in Acyl Glucuronide Formation and Disposition

Significant species differences exist in drug metabolism, including glucuronidation, which can complicate preclinical safety assessments. nih.govresearchgate.net These differences arise from variations in the expression levels and substrate specificity of UDP-glucuronosyltransferase (UGT) enzymes, the family of enzymes responsible for glucuronide formation. mdpi.com For example, N-glucuronidation of some amines is common in humans and non-human primates but may be minor or absent in lower animal species like rats. nih.gov

The choice of animal model for toxicity studies is therefore critical. An ideal model should produce a metabolite profile that is qualitatively and quantitatively similar to that in humans. fda.gov For glucuronidation, monkeys and dogs are often considered better models for humans than rodents for certain substrates. nel.eduresearchgate.net However, the ability of a species to form a specific acyl glucuronide is highly compound-dependent. nih.gov In vitro studies using liver microsomes from different species are essential to identify these differences early in drug development. mdpi.comfda.gov

Furthermore, the disposition of the formed acyl glucuronide can also vary between species due to differences in transporter proteins and hydrolyzing enzymes like β-glucuronidases. hyphadiscovery.com This can lead to significant differences in the systemic exposure and total body burden of a reactive metabolite, making it challenging to extrapolate toxicity findings from animals to humans. nih.govresearchgate.net

Table 2: General Species Trends in Glucuronidation
SpeciesGeneral UGT Activity Compared to HumanCommonly Used ForNotes
HumanN/A (Reference)Clinical relevanceHigh diversity in UGT isoforms.
Non-Human Primate (e.g., Cynomolgus Monkey)Often similar to human, but key differences exist. nih.govPreclinical safety, often a good predictor for human metabolism. nel.eduCan show unique kinetics (e.g., sigmoidal) for certain substrates. nih.gov
Dog (e.g., Beagle)Generally good, pattern can be close to human for some substrates. nel.eduStandard non-rodent toxicology species.Deficient in certain N-acetylation pathways, which can increase reliance on glucuronidation.
RatCan be quantitatively very different from human. mdpi.comStandard rodent toxicology species.Often exhibits higher metabolic rates than humans.
PigShows similarity for some UGT isoforms (e.g., UGT1A6). nel.eduLess common, but considered for specific pathways.Liver physiology shares some similarities with humans.

Methodological Advancements in the Study of Reactive Metabolites

The study of reactive metabolites, including acyl glucuronides, has been revolutionized by advancements in analytical technology and computational modeling. nih.gov

Early methods relied on detecting covalent binding using radiolabeled drugs or trapping reactive intermediates with nucleophiles like glutathione (B108866) (GSH) and analyzing the resulting stable adducts. nih.govwashington.edu While still foundational, these techniques are now complemented by more sophisticated approaches:

High-Resolution Mass Spectrometry (HRMS): Instruments like time-of-flight (TOF) and Orbitrap mass spectrometers allow for the accurate mass measurement of metabolites and their adducts in complex biological matrices. This capability, combined with advanced liquid chromatography (LC-MS/MS), enables the confident identification of metabolites and their isomers without the need for synthetic standards in many cases. currentseparations.comscispace.comlongdom.org

Chemical Derivatization: Specific chemical reactions can be used to "tag" acyl glucuronides, distinguishing them from other types of conjugates. For instance, derivatization with hydroxylamine (B1172632) selectively converts acyl glucuronides to hydroxamic acids, providing a unique chemical signature for their detection by mass spectrometry. researchgate.net

Proteomics and Adductomics: Modern proteomics techniques can identify the specific proteins that are covalently modified by reactive metabolites and pinpoint the exact amino acid residues that have been adducted. liverpool.ac.uk This provides crucial mechanistic information about the potential biological consequences of reactive metabolite formation.

In Silico Modeling: Computational tools are increasingly used to predict the likelihood of reactive metabolite formation. mdpi.com Machine learning models, such as Message Passing Neural Networks (MPNN), are being trained on large datasets from in vitro assays (like cysteine trapping) to create predictive models that can flag potentially problematic compounds early in the discovery phase. nih.govnih.govbiorxiv.org These models help prioritize resources and guide the design of safer molecules. nih.gov

Significance of this compound Research in Advancing Drug Metabolism and Disposition Science

The investigation of specific acyl glucuronides, such as that of enalaprilat, contributes to the broader scientific understanding of drug metabolism and helps refine safety assessment strategies. While many drugs that form acyl glucuronides have excellent safety records, some have been associated with toxicity, making this a critical area of research. nih.gov

Contributions to the Understanding of Metabolic Bioactivation Pathways

The study of acyl glucuronides has expanded the concept of metabolic bioactivation beyond classical Phase I oxidative pathways. It is now clear that Phase II conjugation, traditionally viewed as a detoxification step, can also lead to the formation of reactive species. researchgate.net Research into these metabolites has elucidated two primary mechanisms of reactivity:

Transacylation: The acyl glucuronide acts as an acylating agent, transferring its acyl group (the original drug molecule) to nucleophilic sites on proteins. nih.gov

Glycation: Following intramolecular acyl migration, the glucuronic acid ring can open to expose a reactive aldehyde, which can then form covalent bonds with proteins via a Schiff base, a process known as glycation. liverpool.ac.uknih.gov

Understanding these pathways is crucial because they represent potential mechanisms for idiosyncratic drug reactions. nih.gov While a direct causal link between acyl glucuronide-protein adducts and toxicity is not definitively established for most drugs, their formation is considered a potential risk factor. nih.gov Studying compounds like enalaprilat helps to characterize the structural features that may favor one pathway over another or lead to more stable, less reactive conjugates.

Informing Preclinical Assessment Strategies for Metabolite Characterization

The potential risks associated with acyl glucuronides have influenced regulatory guidance and preclinical drug development strategies. nih.gov The FDA's Metabolites in Safety Testing (MIST) guidance highlights acyl glucuronides as a class of conjugates that may require additional safety assessment. fda.govhyphadiscovery.comhyphadiscovery.comtandfonline.com

This has led to the development of a tiered approach for risk assessment in drug discovery: acs.orgresearchgate.net

Early Stage Screening: In silico models and rapid in vitro assays are used to predict the potential for acyl glucuronide formation and reactivity. A new assay based on acyl migration rates, which does not require a synthetic standard of the metabolite, can help rank compounds for potential risk. semanticscholar.org

Metabolite Identification: In vitro studies with liver microsomes and hepatocytes from humans and preclinical species are conducted to confirm the formation of the acyl glucuronide and identify any significant species differences. fda.gov

Exposure Assessment: If a potentially reactive acyl glucuronide is a significant human metabolite, its exposure is measured in the animal species used for toxicology studies to ensure adequate safety coverage. nih.gov

Risk-Benefit Analysis: The information on metabolite reactivity and exposure is integrated with all other pharmacological and toxicological data to make an informed decision on the drug candidate's future. acs.org

The collective knowledge gained from studying the entire class of acyl glucuronides, including those from widely used drugs, provides a critical context for evaluating new chemical entities and advancing the development of safer medicines. nih.gov

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for quantifying the degradation kinetics of enalaprilat acyl glucuronide in vitro?

  • Methodological Answer : Degradation kinetics can be assessed using kinetic modeling software (e.g., GEPASI) to simulate transacylation and hydrolysis reactions. Buffer systems at physiological pH (7.4) and temperature (37°C) are critical for mimicking in vivo conditions. ¹H NMR spectroscopy tracks positional anomers (e.g., 1-β→2-β acyl migration) via characteristic methyl peak shifts, while hydrolysis rates are derived from aglycone formation. Experimental data should be curve-fitted to first-order reaction models to extract rate constants (e.g., ktransacylation, khydrolysis) .

Q. How do structural modifications in the aglycone influence the transacylation rates of acyl glucuronides like this compound?

  • Methodological Answer : Substituents on the aglycone (e.g., methyl groups) alter steric and electronic properties, impacting reaction rates. For example, dimethylation slows degradation (t1/2 increases from 16 h to 23.3 h for glucuronides vs. glucosides). Empirical descriptors like Taft steric constants and Hammett σ values correlate with activation energies (ΔE), while computational models (DFT) quantify transition-state geometries. Substituent positioning (e.g., axial vs. equatorial) also affects hydrogen bonding and leaving-group stability .

Advanced Research Questions

Q. What are the key discrepancies in transacylation rate constants between acyl glucuronides and their glucoside analogs, and how can these be rationalized?

  • Methodological Answer : Acyl glucuronides generally exhibit slower transacylation than glucosides due to intramolecular hydrogen bonding between the carboxylate group and hydroxyl hydrogen (e.g., 1.65 Å bond in glucuronides vs. absence in glucosides). For (R)-enantiomers, glucuronides degrade faster than glucosides, while (S)-enantiomers show the reverse trend. These differences arise from stereoelectronic effects (e.g., charged carboxylate vs. neutral hydroxyl) and transition-state stabilization .

Q. How can density functional theory (DFT) be applied to predict the activation energy of transacylation reactions in this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31++G(d,p)) optimize transition-state geometries by analyzing bond distances (e.g., alkoxide oxygen–carbonyl carbon distance decreases from 3.69 Å to 1.82 Å during transacylation). Activation energies (ΔE) correlate with in vitro degradation rates (r² = 0.90 for ELUMO). Software like GaussView visualizes hydrogen bonding and substituent orientation (e.g., "up" vs. "down" carbonyl oxygen), which influence reaction pathways .

Q. How should researchers address inconsistencies in reported hydrolysis rate constants for acyl glucuronides across different experimental setups?

  • Methodological Answer : Variability arises from analytical limitations (e.g., overlapping NMR peaks for anomers) and equilibrium mixtures containing transacylated products. Standardize conditions (pH, ionic strength) and validate hydrolysis rates via LC-MS quantification of aglycone. Use error margins from kinetic simulations (e.g., GEPASI-derived uncertainties for khydrolysis) to account for systematic discrepancies .

Analytical & Mechanistic Questions

Q. What advanced analytical techniques are critical for resolving positional anomers and quantifying covalent protein adducts formed by reactive acyl glucuronides?

  • Methodological Answer : High-resolution ¹H/¹³C NMR distinguishes anomers (e.g., 1-β vs. 2-β) via chemical shift differences. LC-MS/MS with stable isotope labeling quantifies protein adducts (e.g., albumin modifications) using tryptic digests and peptide mapping. Immunoassays (e.g., anti-adduct antibodies) provide semi-quantitative data but require cross-validation with mass spectrometry .

Q. What in vitro models are appropriate for assessing the protein adduction potential of this compound, and how do they correlate with in vivo toxicity?

  • Methodological Answer : Incubate acyl glucuronides with human serum albumin (HSA) at 37°C and pH 7.4 to measure adduct formation via fluorescence or LC-MS. Faster degradation rates (kd) correlate with higher adduct levels in vitro. However, in vivo correlations require animal models (e.g., rodents) to account for tissue-specific metabolism and detoxification pathways (e.g., glutathione conjugation) .

Stereochemical & Mechanistic Questions

Q. How does the stereochemical configuration of the parent drug influence the degradation pathways of its acyl glucuronide metabolites?

  • Methodological Answer : Enantiomeric differences (e.g., (R)- vs. (S)-MPA) alter transition-state conformations. For (R)-enantiomers, glucuronides degrade faster due to favorable hydrogen bonding, while (S)-enantiomers exhibit slower rates due to steric clashes. Kinetic resolution via chiral chromatography or enantioselective synthesis is essential for isolating pure metabolites and studying reaction ratios (e.g., 2:1 for (S)- vs. (R)-α-methyl compounds) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.